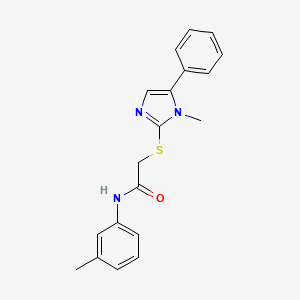

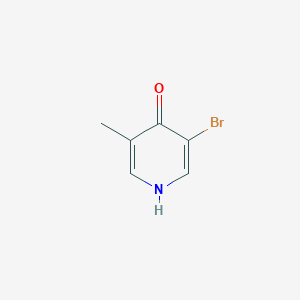

![molecular formula C15H15F2N5OS B2548524 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1005582-49-9](/img/structure/B2548524.png)

3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide, is a derivative of thieno[2,3-b]pyridine. Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds and their reactions are discussed, which can provide insights into the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been explored through multicomponent condensation reactions. These reactions involve aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents with activated methylene groups . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions that would introduce the difluoromethyl and 1-ethyl-5-methyl-1H-pyrazol-4-yl groups into the thieno[2,3-b]pyridine scaffold.

Molecular Structure Analysis

X-ray structural analysis has been employed to study the molecular structure of similar thieno[2,3-b]pyridine derivatives . These analyses reveal the arrangement of atoms within the crystal lattice and can provide information on the molecular conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. The specific molecular structure of 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide would likely exhibit unique features due to the presence of the difluoromethyl and pyrazolyl groups.

Chemical Reactions Analysis

Secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to react with ortho-formylbenzoic acid to yield angular isoindole diones . This type of reaction demonstrates the reactivity of the amino group in the thieno[2,3-b]pyridine ring, which could be a key site for further chemical transformations. The presence of substituents such as difluoromethyl and pyrazolyl groups would influence the reactivity and the types of chemical reactions the compound could undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of thieno[2,3-b]pyridine derivatives in general can be inferred. These compounds typically exhibit solid-state properties that are influenced by their molecular structure, and their chemical properties are dictated by the functional groups present on the thieno[2,3-b]pyridine core. The difluoromethyl group, for example, is electron-withdrawing and could affect the compound's acidity, reactivity, and interaction with biological molecules.

Wissenschaftliche Forschungsanwendungen

Amplification of Phleomycin against Escherichia Coli

A study by Brown & Cowden (1982) explored the condensation of aminocrotonamide with related esters, yielding derivatives including thieno[2,3-b]pyridine variants. These derivatives demonstrated significant activity as amplifiers of phleomycin against Escherichia coli, highlighting their potential in enhancing antibiotic efficacy.

Antiproliferative Activity

Van Rensburg et al. (2017) conducted a study on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a known class of antiproliferative compounds with activity against the phospholipase C enzyme. They found that modifications at certain functional groups of these derivatives led to the development of compounds with greater antiproliferative activity (van Rensburg et al., 2017).

Synthesis and Biological Evaluation as Anticancer Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their cytotoxic activities against cancer cell lines. Their findings indicated that these compounds, which include thieno[2,3-b]pyridine structures, possess potential as anticancer agents (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name |

3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N5OS/c1-3-22-6(2)8(5-20-22)7-4-9(13(16)17)21-15-10(7)11(18)12(24-15)14(19)23/h4-5,13H,3,18H2,1-2H3,(H2,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHUTXJKKWMSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

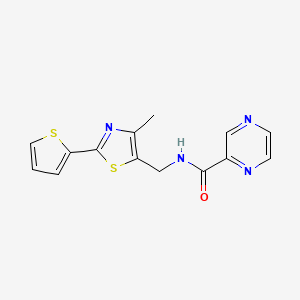

![1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2548442.png)

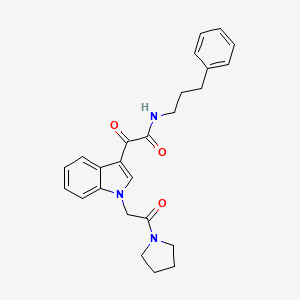

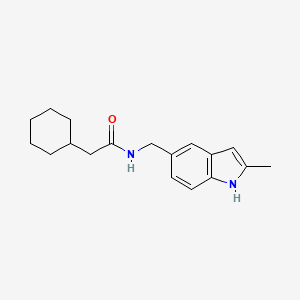

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)

![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)

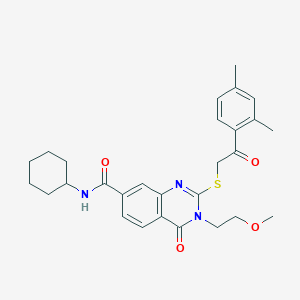

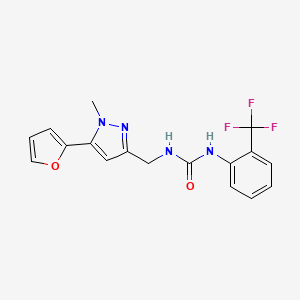

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

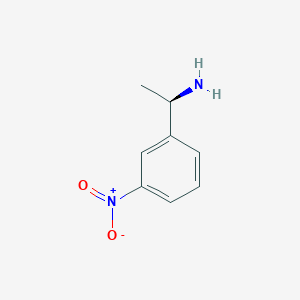

![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)